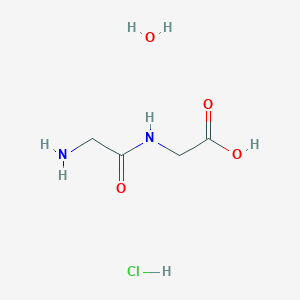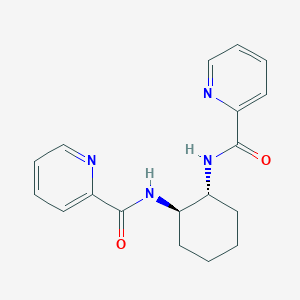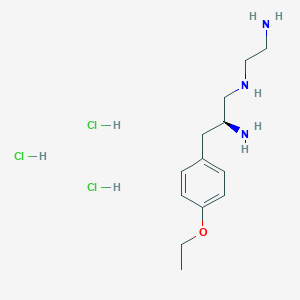
Glycylglycine hydrochloride monohydrate
Vue d'ensemble
Description
Glycylglycine hydrochloride monohydrate is a chemical compound with the linear formula C4H11ClN2O4 . It has a molecular weight of 186.596 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H11ClN2O4 . More detailed structural information, such as 3D visualization, is not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . It is soluble in water .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The crystal and molecular structure of glycylglycine hydrochloride monohydrate and its variants have been a significant area of research. Studies have analyzed the crystal structures, revealing important insights into the molecular interactions and conformation of this compound in different states and conditions. For example, research on chloroglycylglycinatocopper(II) monohydrate has shown its dimeric structure and coordination polyhedron around the copper atom (Shiro et al., 1972).
Sodium Ion Affinity
- The sodium ion affinity of glycylglycine has been determined using kinetic methods, revealing insights into its interaction with sodium ions. This research is critical for understanding the behavior of glycylglycine in various biological and chemical environments (Kish et al., 2004).
Hydrothermal Decomposition and Hydrolysis
- The hydrothermal decomposition of glycylglycine, among other dipeptides, has been investigated to understand its reaction pathways and mechanisms under high-temperature conditions. These studies are relevant for applications in protein hydrolysis and other chemical processes (Faisal et al., 2005).
Complexation and Coordination Chemistry
- Research has explored the complexation of glycylglycine with various metals, such as nickel and iron. Understanding these complexation mechanisms is important for the development of metal chelates with biological activity (Brown & Mageswaran, 1989).
Peptide-Based Imaging Agents
- Glycylglycine has been studied for its potential in radiolabeling and as a component in peptide-based imaging agents. These studies are significant for the development of new diagnostic tools in medical imaging (Şenişik et al., 2018).
Plant Growth and Development
- The effects of glycylglycine on plant growth and development have been explored, indicating its potential role as a plant growth regulator. This research is valuable for agricultural applications and understanding plant physiology (Fedoreyeva et al., 2018).
Mécanisme D'action
Target of Action
Glycylglycine is the simplest dipeptide, composed of two glycine molecules . It primarily targets the NMDA receptor complex in the central nervous system (CNS), where it binds to strychnine-insensitive glycine binding sites .
Mode of Action
The interaction of glycylglycine with its targets involves binding to the NMDA receptor complex. This binding results in increased chloride conductance and enhancement of inhibitory neurotransmission .
Biochemical Pathways
Glycylglycine is a substrate for the enzyme glycylglycine dipeptidase . It is also used in the synthesis of more complex peptides
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Supplemental glycine, a component of glycylglycine, may have antispastic activity . It is also suggested to have antioxidant and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of glycylglycine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it has been reported to be helpful in solubilizing recombinant proteins in E. coli, suggesting that its action can be influenced by the presence of other compounds .
Analyse Biochimique
Biochemical Properties
Glycylglycine hydrochloride monohydrate plays a role in biochemical reactions. It is involved in the glycine cleavage system, which catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia . This system contributes to one-carbon metabolism . This compound also enhances the solubility of recombinant proteins in E. coli .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to enhance the solubility and yield of recombinant core and envelope proteins in E. coli, which significantly improved their immunoreactivity and antigenic performance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other biomolecules. For instance, it has been predicted that the Glycylglycine ligand would assume a tridentate coordination mode with an N2O donor set and an octahedral coordination sphere completed with coordinated waters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the integration of Glycylglycine in the growth media significantly enhanced the solubility and yield of recombinant proteins in E. coli over time .
Metabolic Pathways
This compound is involved in the glycine cleavage system, a metabolic pathway that catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia .
Transport and Distribution
coli can transport Glycylglycine among other di-/oligopeptides .
Subcellular Localization
Given its role in the glycine cleavage system, it is likely to be found in the mitochondria where this system is located .
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIJCMSLMRPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)



![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)



